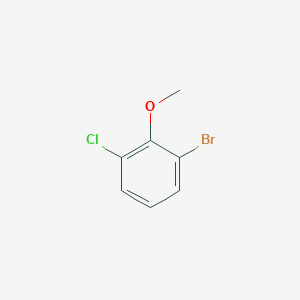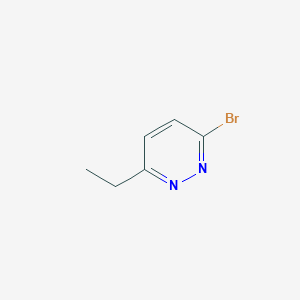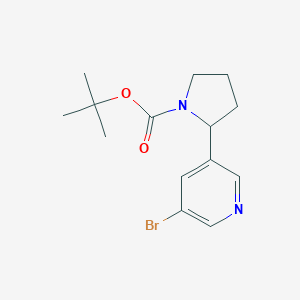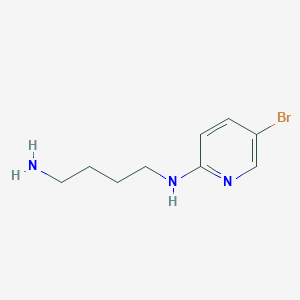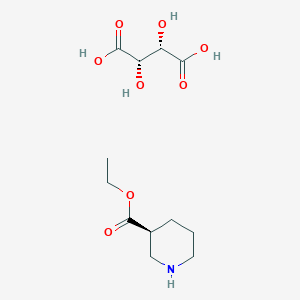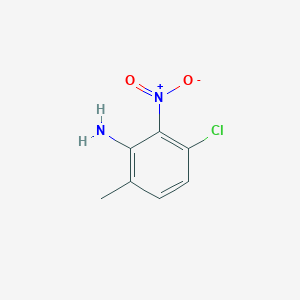
2-Méthyl-4-phénoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-4-phenoxyaniline” is a compound with the molecular formula C13H13NO . It is used as an anti-inflammatory agent that inhibits COX-2 over COX-1 . It is also used in the preparation of sodium primary amide complex, 4-methyl-2-(2-phenoxyphenyl)azo-phenol, and 2-acetoaminodiphenyl ether .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of an aldehyde or ketone with a primary amine . The crude product is then purified by column chromatography with hexane as eluent to yield the expected product .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-phenoxyaniline” consists of a phenyl ring attached to an amine group and a methoxy group . Further structural analysis such as HOMO-LUMO analysis and electronic transitions can be obtained .
Chemical Reactions Analysis
“2-Methyl-4-phenoxyaniline” may react with strong oxidizing agents . It forms complexes with beta-cyclodextrin .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.248 Da . It has a boiling point of 213-214/55 Torr .
Applications De Recherche Scientifique
Agent anti-inflammatoire
La 2-phénoxyaniline, qui est structurellement similaire à la 2-méthyl-4-phénoxyaniline, sert d'agent anti-inflammatoire qui inhibe préférentiellement la COX-2 par rapport à la COX-1 .
Synthèse du complexe d'amide primaire de sodium
Il est utilisé dans la préparation du complexe d'amide primaire de sodium .
Préparation de colorants azoïques
Le composé est impliqué dans la synthèse du 4-méthyl-2-(2-phénoxyphényl)azo-phénol, qui est un colorant azoïque .
Formation de complexes avec la bêta-cyclodextrine
La this compound est utilisée pour former des complexes avec la bêta-cyclodextrine .
Recherche en protéomique
Il s'agit d'un produit spécialisé utilisé dans la recherche en protéomique .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds, such as diafenthiuron, target the mitochondrial atpase complex .
Mode of Action
2-Methyl-4-phenoxyaniline, like diafenthiuron, may be transformed into a highly reactive metabolite. This metabolite covalently and irreversibly binds to microsomal glucose-6-phosphate translocase, a part of the adenosine triphosphatase (ATPase) complex . This binding inhibits ATP production, leading to the death of the organism.
Biochemical Pathways
The inhibition of atp production suggests that it may disrupt energy metabolism within the cell .
Pharmacokinetics
Similar compounds have been shown to have poor water solubility, which could affect their bioavailability .
Result of Action
The primary result of 2-Methyl-4-phenoxyaniline’s action is the inhibition of ATP production. This can lead to cell death, as ATP is essential for many cellular processes .
Propriétés
IUPAC Name |
2-methyl-4-phenoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXZCYZBCSAIIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13024-16-3 |
Source


|
| Record name | 2-methyl-4-phenoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

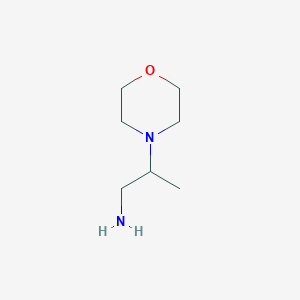
![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)
